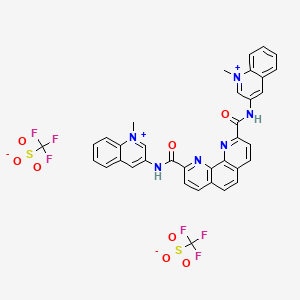

Phen-DC3 Trifluoromethanesulfonate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-N,9-N-bis(1-methylquinolin-1-ium-3-yl)-1,10-phenanthroline-2,9-dicarboxamide;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24N6O2.2CHF3O3S/c1-39-19-25(17-23-7-3-5-9-29(23)39)35-33(41)27-15-13-21-11-12-22-14-16-28(38-32(22)31(21)37-27)34(42)36-26-18-24-8-4-6-10-30(24)40(2)20-26;2*2-1(3,4)8(5,6)7/h3-20H,1-2H3;2*(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJCATLYPXPYHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC4=C(C=CC5=C4N=C(C=C5)C(=O)NC6=CC7=CC=CC=C7[N+](=C6)C)C=C3.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26F6N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Purification, and Application of Phen-DC3 Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phen-DC3 has emerged as a pivotal small molecule in the study of G-quadruplex (G4) DNA structures, which are implicated in critical cellular processes and are promising therapeutic targets in oncology. This technical guide provides a comprehensive overview of an improved and scalable synthesis of Phen-DC3 trifluoromethanesulfonate, detailing the necessary experimental protocols and purification methods. Furthermore, it delves into the compound's mechanism of action, cellular uptake, and its role in inducing DNA damage pathways through the stabilization of G4 structures. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development, facilitating the broader application and study of this potent G4-stabilizing agent.

Introduction

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. Their prevalence in telomeric regions and oncogene promoters has made them attractive targets for anticancer therapies.[1] Phen-DC3 is a bisquinolinium compound that demonstrates high affinity and selectivity for G4 structures over duplex DNA.[1][2] By stabilizing these structures, Phen-DC3 can interfere with key cellular processes such as DNA replication and telomere maintenance, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[3][4] The trifluoromethanesulfonate salt of Phen-DC3 is often utilized due to its stability.[5] This guide outlines an optimized synthetic route that improves upon previous methods by increasing the overall yield and avoiding hazardous reagents, making it more suitable for large-scale production.[6]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a key precursor, 1,10-phenanthroline-2,9-dicarboxylic acid, followed by amide coupling and methylation.

Synthesis of Precursor: 1,10-Phenanthroline-2,9-dicarboxylic acid

The initial step involves the oxidation of 2,9-dimethyl-1,10-phenanthroline. This is a two-step oxidation process.

Experimental Protocol:

-

Step 1: Oxidation to Dialdehyde. A mixture of 2,9-dimethyl-1,10-phenanthroline hemihydrate (18.98 mmol) and selenium dioxide (99.16 mmol) is refluxed in 200 mL of 4% H2O in p-dioxane at 101°C for 3 hours.[7] The hot solution is filtered to yield the impure 1,10-phenanthroline-2,9-dicarboxaldehyde.[7]

-

Step 2: Oxidation to Dicarboxylic Acid. The crude dialdehyde (11.89 mmol) is refluxed in 80 mL of a 4:1 mixture of nitric acid (15.8 N) and water at 122°C for 10 hours.[7] After cooling, the precipitated 1,10-phenanthroline-2,9-dicarboxylic acid monohydrate is collected by vacuum filtration.[7]

| Step | Starting Material | Reagents | Conditions | Product | Yield |

| 1 | 2,9-dimethyl-1,10-phenanthroline hemihydrate | Selenium dioxide, 4% H2O/p-dioxane | Reflux, 101°C, 3h | 1,10-phenanthroline-2,9-dicarboxaldehyde | 62.60% |

| 2 | 1,10-phenanthroline-2,9-dicarboxaldehyde | 4:1 Nitric acid/H2O | Reflux, 122°C, 10h | 1,10-phenanthroline-2,9-dicarboxylic acid monohydrate | 66.19% |

Amide Coupling and Methylation

The dicarboxylic acid is then coupled with 3-aminoquinoline, followed by methylation to yield the final product.

Experimental Protocol:

-

Amide Coupling. To a solution of 1,10-phenanthroline-2,9-dicarboxylic acid, 3-aminoquinoline, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide) are added and stirred at room temperature. This reaction forms the diamide precursor.

-

Methylation. The diamide precursor is then methylated using methyl trifluoromethanesulfonate. The reaction is typically carried out in a suitable solvent like dichloroethane with excess methyl trifluoromethanesulfonate under reflux.[7]

| Step | Starting Material | Reagents | Product |

| 3 | 1,10-phenanthroline-2,9-dicarboxylic acid | 3-aminoquinoline, HATU, DIPEA, DMF | 2,9-bis(quinolin-3-ylcarbamoyl)-1,10-phenanthroline |

| 4 | 2,9-bis(quinolin-3-ylcarbamoyl)-1,10-phenanthroline | Methyl trifluoromethanesulfonate, Dichloroethane | This compound |

Purification of this compound

Purification is critical to obtain Phen-DC3 of high purity for biological and pharmacological studies. Recrystallization is a commonly employed method.

Experimental Protocol:

The crude this compound can be purified by recrystallization from a solvent system such as methanol/ether. The crude product is dissolved in a minimal amount of hot methanol, and diethyl ether is slowly added until the solution becomes turbid. Upon cooling, pure crystals of this compound precipitate and can be collected by filtration.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks corresponding to the aromatic protons of the phenanthroline and quinoline rings, as well as the methyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the cationic Phen-DC3 and a counter-ion peak for the trifluoromethanesulfonate anion. |

| Purity (HPLC) | A single major peak indicating high purity. |

Mechanism of Action and Biological Activity

Phen-DC3 exerts its biological effects primarily through the high-affinity binding and stabilization of G-quadruplex structures.[1] This interaction can disrupt various cellular processes that require the unwinding of these structures.

G-Quadruplex Stabilization and Helicase Inhibition

Phen-DC3 binds to G4 structures, preventing their resolution by helicases such as FANCJ and DinG.[5] This inhibition of helicase activity is a key aspect of its mechanism. The stabilization of G4s can stall DNA replication forks, leading to DNA damage and the activation of DNA damage response (DDR) pathways.[3][8]

Caption: Workflow for evaluating Phen-DC3's G4 stabilization and cellular effects.

Telomerase Inhibition and Telomere Dysfunction

Telomeric DNA contains G-rich sequences that can form G-quadruplexes. By stabilizing these structures, Phen-DC3 can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.[9] This leads to telomere shortening and can trigger cellular senescence or apoptosis.

Caption: Signaling pathway of telomerase inhibition by Phen-DC3.

Cellular Uptake and Localization

Studies have shown that Phen-DC3 has limited uptake into the nucleus of live cells. Instead, it tends to localize in the cytoplasm and mitochondria.[10] In mitochondria, it can bind to G4 structures within the mitochondrial DNA (mtDNA), leading to impaired mtDNA replication and mitochondrial dysfunction.[10]

Caption: Cellular trafficking and mitochondrial targeting of Phen-DC3.

Conclusion

This compound is a powerful tool for studying the biology of G-quadruplexes and holds significant promise as a scaffold for the development of novel anticancer therapeutics. The improved synthesis and purification protocols detailed in this guide provide a practical and scalable route to access high-purity material. The elucidation of its mechanism of action, centered on G4 stabilization leading to helicase inhibition, telomere dysfunction, and mitochondrial damage, provides a solid foundation for its further investigation and application in cancer research and drug discovery. The provided diagrams offer a clear visual representation of the key pathways and experimental workflows, aiding in the conceptual understanding of Phen-DC3's multifaceted biological activities.

References

- 1. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phen‐DC3 Induces Refolding of Human Telomeric DNA into a Chair‐Type Antiparallel G‐Quadruplex through Ligand Intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Improved Synthesis of Guanine Quadruplex Ligand Phen-DC3 - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 7. researchgate.net [researchgate.net]

- 8. Stabilization of G-quadruplex DNA structures in Schizosaccharomyces pombe causes single-strand DNA lesions and impedes DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Phen-DC3 Trifluoromethanesulfonate: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phen-DC3 trifluoromethanesulfonate has emerged as a potent and selective G-quadruplex (G4) ligand, demonstrating significant potential in the fields of chemical biology and drug discovery. Its ability to bind to and stabilize these non-canonical DNA and RNA secondary structures allows for the investigation of their roles in cellular processes and presents a promising avenue for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the core chemical properties and stability of this compound, supported by experimental protocols and a detailed examination of its mechanism of action. All quantitative data are summarized for clarity, and logical relationships are visualized to facilitate a deeper understanding of this important research compound.

Core Chemical Properties

This compound is a bisquinolinium compound. The trifluoromethanesulfonate salt form is noted to be more stable than its free base, making it the preferred choice for research applications.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| IUPAC Name | 3,3'-[(1,10-Phenanthroline-2,9-dicarbonyl)bis(azanediyl)]bis(1-methylquinolin-1-ium) trifluoromethanesulfonate | |

| Synonyms | Phen-DC3 Triflate | [2] |

| CAS Number | 929895-45-4 | [3] |

| Molecular Formula | C₃₆H₂₆F₆N₆O₈S₂ | [3] |

| Molecular Weight | 848.75 g/mol | [2] |

| Appearance | White to light yellow solid/powder/crystal | [4] |

| Melting Point | >260 °C | [4] |

| Purity | >95.0% (HPLC) | |

| Solubility | DMSO: ≥ 34 mg/mL (40.06 mM) | [2] |

Table 1: Physicochemical Properties of this compound.

Stability and Storage

Proper storage and handling are critical to maintain the integrity and activity of this compound. The compound is more stable as a trifluoromethanesulfonate salt compared to its free form.[1]

| Condition | Duration | Recommendation |

| Solid | - | Store at -20°C |

| In DMSO | 6 months | Store at -80°C |

| In DMSO | 1 month | Store at -20°C |

Table 2: Recommended Storage Conditions.

Synthesis Overview

An improved synthetic route for Phen-DC3 has been developed to increase the overall yield and avoid the use of hazardous reagents. The general strategy involves the synthesis of an amino-substituted Phen-DC3 derivative, which can then be further functionalized. This approach facilitates the production of Phen-DC3 derivatives for various applications, such as the attachment of fluorescent probes or cell-penetrating peptides.

-

Nitration of 1,10-phenanthroline.

-

Oxidation to form the dicarboxaldehyde.

-

Further Oxidation to the dicarboxylic acid.

-

Amide Coupling with 3-aminoquinoline.

-

Reduction of the nitro groups to primary amines.

This amino-substituted Phen-DC3 can then be further modified and subsequently methylated and subjected to salt exchange to yield the desired trifluoromethanesulfonate product.

Mechanism of Action and Signaling Pathway

Phen-DC3 exerts its biological effects primarily through its high-affinity binding to and stabilization of G-quadruplex structures in both DNA and RNA. This interaction has several downstream consequences, culminating in cellular responses such as cell cycle arrest and apoptosis.

G-Quadruplex Stabilization and Helicase Inhibition

Phen-DC3 is a specific ligand for G-quadruplexes, which are non-canonical four-stranded nucleic acid structures. By binding to these structures, Phen-DC3 stabilizes them, which in turn inhibits the activity of helicases such as FANCJ and DinG that are responsible for unwinding G4 structures.

| Helicase | IC₅₀ (nM) |

| FANCJ | 65 ± 6 |

| DinG | 50 ± 10 |

Table 3: Inhibitory Activity of this compound against G4 Helicases.

Downstream Cellular Effects

The stabilization of G-quadruplexes and inhibition of helicase activity by Phen-DC3 leads to several critical cellular events. These are depicted in the signaling pathway diagram below.

Figure 1: Phen-DC3 Signaling Pathway. This diagram illustrates the mechanism of action of Phen-DC3, starting from its binding to G-quadruplexes and leading to downstream cellular responses.

Experimental Protocols

Minisatellite Instability Assay

This protocol is used to assess the in vivo effect of Phen-DC3 on the stability of G4-prone DNA sequences.

Cell Culture and Treatment:

-

Prepare a fresh patch of wild-type (WT) cells from a single colony on a YPD plate.

-

Inoculate a liquid culture of synthetic complete (SC) medium with the WT cells.

-

Add this compound to the culture to a final concentration of 10 µM.

-

Grow the cells for 8 generations at 30°C with shaking.

Analysis:

-

Plate the cells on YPD to obtain isolated colonies.

-

Isolate genomic DNA from individual colonies or pools of colonies.

-

Digest the genomic DNA with a restriction enzyme that cuts on either side of the minisatellite region of interest (e.g., EcoRI for CEB1).

-

Analyze the digested DNA by Southern blotting using a probe specific to the minisatellite.

-

Compare the pattern of bands between treated and untreated cells to identify rearrangements, which indicate instability.

Conclusion

This compound is a valuable tool for studying the biology of G-quadruplexes and holds promise as a scaffold for the development of novel therapeutics. Its well-defined chemical properties, coupled with a growing understanding of its mechanism of action, provide a solid foundation for its use in a wide range of research applications. This guide provides essential technical information to support researchers in their endeavors to explore the full potential of this potent G4-stabilizing agent.

References

A Deep Dive into the G4 Binding Mechanism of Phen-DC3 Trifluoromethanesulfonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phen-DC3 trifluoromethanesulfonate, a prominent bisquinolinium compound, has garnered significant attention within the scientific community for its high affinity and selectivity towards G-quadruplex (G4) DNA structures. These non-canonical secondary structures, formed in guanine-rich regions of the genome, are implicated in a variety of cellular processes, including telomere maintenance and oncogene expression, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the binding mechanism of Phen-DC3 to G4 DNA, integrating structural insights, quantitative binding data, and detailed experimental methodologies.

The Core Binding Mechanism: A Tale of Stacking and Structural Induction

At the heart of Phen-DC3's interaction with G-quadruplexes lies a combination of significant π-π stacking interactions and, in some cases, the remarkable ability to induce conformational changes in the G4 structure itself.

Nuclear Magnetic Resonance (NMR) studies have provided atomic-level resolution of the Phen-DC3-G4 complex. When interacting with the parallel G-quadruplex formed in the promoter region of the c-myc oncogene, Phen-DC3 predominantly engages in extensive π-stacking with the guanine bases of the top G-tetrad. The planar aromatic surfaces of the Phen-DC3 molecule align with the flat surface of the G-quartet, maximizing favorable stacking interactions. The quinolinium moieties of Phen-DC3 stack upon two of the guanines, while the central phenanthroline core stacks on the other two. This mode of binding provides a molecular basis for the high affinity of Phen-DC3 for G4 structures.

Interestingly, the interaction of Phen-DC3 with human telomeric G-quadruplex sequences reveals a more complex and dynamic mechanism. Phen-DC3 has been shown to induce a significant structural transition, causing the G4 to refold from a hybrid-1 topology into an antiparallel chair-type structure in a potassium chloride solution. In this induced conformation, the Phen-DC3 molecule does not simply cap the external G-tetrad but rather intercalates between a two-quartet unit and a pseudo-quartet. This unprecedented intercalation is accompanied by the ejection of a potassium ion from the central channel of the G-quadruplex. This "chaperoning" activity of Phen-DC3 highlights its ability to not just bind to pre-existing G4 structures but to actively remodel the G4 landscape.

The binding of Phen-DC3 is highly selective for G4 structures over duplex and single-stranded DNA. This selectivity is a crucial attribute for a G4-targeting ligand, minimizing off-target effects.

Quantitative Analysis of Phen-DC3-G4 Binding

The affinity of Phen-DC3 for various G-quadruplex structures has been quantified using several biophysical techniques. The following table summarizes key quantitative data from the literature.

| G4 Sequence/Structure | Method | Binding Affinity (KD) | Stoichiometry (Phen-DC3:G4) | Reference |

| Human Telomeric (23TAG) | ESI-MS | Not explicitly quantified, but high affinity implied | Predominantly 1:1, 2:1 at higher ratios | |

| Human Telomeric (CEB1) | Thiazole Orange Displacement | DC50 = 0.4–0.5 µM | Not specified | |

| c-myc promoter G4 | NMR | Not explicitly quantified, but high affinity implied | 1:1 |

Note: DC50 is the concentration of the ligand required to displace 50% of the fluorescent probe, which is related to the binding affinity.

Thermodynamic studies have revealed that the binding of Phen-DC3 to G-quadruplexes is often an entropically driven process. This suggests that the release of water molecules and counter-ions upon binding plays a significant role in the overall stability of the complex.

Visualizing the Interaction and Experimental Workflow

To better understand the binding mechanism and the experimental approaches used to study it, the following diagrams are provided.

Caption: Phen-DC3 binding to G-quadruplex DNA can occur via end-stacking or by inducing a conformational change leading to intercalation.

Caption: A typical workflow for a FRET-melting assay to assess G4 stabilization by Phen-DC3.

Detailed Experimental Protocols

A variety of biophysical and biochemical assays are employed to characterize the interaction between Phen-DC3 and G-quadruplex DNA. Below are detailed methodologies for key experiments.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay is widely used to determine the ability of a ligand to stabilize a G-quadruplex structure by measuring the change in its melting temperature (Tm).

Objective: To quantify the thermal stabilization of a G4 structure upon Phen-DC3 binding.

Materials:

-

Fluorescently labeled G4-forming oligonucleotide (e.g., 5'-FAM-d(GGG(TTAGGG)3)-TAMRA-3').

-

This compound.

-

Annealing buffer (e.g., 10 mM lithium cacodylate, pH 7.2, with 10 mM KCl and 90 mM LiCl).

-

Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

-

96-well PCR plates.

Protocol:

-

Oligonucleotide Annealing: Prepare a stock solution of the fluorescently labeled oligonucleotide in the annealing buffer. To ensure proper folding into a G-quadruplex structure, heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the pre-folded oligonucleotide at a final concentration of 0.2 µM. Add varying concentrations of Phen-DC3 (e.g., 0.4 µM, 1 µM, 5 µM) to different wells. Include a control well with no ligand. Adjust the final volume with annealing buffer.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/min).

-

Fluorescence Measurement: Set the instrument to collect fluorescence data from the FAM channel at regular temperature intervals during the heating ramp.

-

Data Analysis: The fluorescence intensity will be high at lower temperatures (when the G4 is folded and the FAM and TAMRA are in close proximity, leading to FRET) and will decrease as the temperature increases and the G4 unfolds. The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded, which corresponds to the inflection point of the melting curve. Determine the Tm for each sample by fitting the data to a sigmoidal curve. The stabilization effect of Phen-DC3 is quantified as ΔTm = Tm (with ligand) - Tm (without ligand).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of a binding interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Objective: To determine the complete thermodynamic profile of Phen-DC3 binding to a G4 structure.

Materials:

-

Isothermal Titration Calorimeter.

-

G4-forming oligonucleotide, dialyzed against the experimental buffer.

-

This compound, dissolved in the same buffer.

-

Experimental buffer (e.g., 20 mM potassium phosphate, 100 mM KCl, pH 7.0).

Protocol:

-

Sample Preparation: Prepare a solution of the G4-forming oligonucleotide (typically in the micromolar range) in the experimental buffer and load it into the sample cell of the calorimeter. Prepare a more concentrated solution of Phen-DC3 (typically 10-20 times the concentration of the oligonucleotide) in the same buffer and load it into the injection syringe.

-

Titration: Set the experimental temperature (e.g., 25°C). Perform a series of small, sequential injections of the Phen-DC3 solution into the oligonucleotide solution in the sample cell.

-

Data Acquisition: The instrument measures the heat released or absorbed during each injection. This results in a series of heat-burst peaks.

-

Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of ligand to G4. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the binding affinity (Ka = 1/KD), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the Phen-DC3-G4 complex in solution.

Objective: To determine the three-dimensional structure of the Phen-DC3-G4 complex and identify the specific intermolecular interactions.

Materials:

-

High-field NMR spectrometer.

-

15N and/or 13C labeled G4-forming oligonucleotide (for more complex spectra).

-

This compound.

-

NMR buffer (e.g., 90% H2O/10% D2O, 20 mM potassium phosphate, 70 mM KCl, pH 7.0).

Protocol:

-

Sample Preparation: Prepare a concentrated solution of the G4-forming oligonucleotide (typically in the 0.2-0.5 mM range) in the NMR buffer. Add a stoichiometric amount of Phen-DC3.

-

NMR Experiments: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as 1H-1H NOESY (Nuclear

Biophysical Characterization of Phen-DC3 Trifluoromethanesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phen-DC3, a bisquinolinium compound, has emerged as a potent and highly selective G-quadruplex (G4) ligand.[1][2] G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, playing crucial roles in various cellular processes, including telomere maintenance, gene regulation, and DNA replication. Their involvement in the proliferation of cancer cells has made them attractive targets for therapeutic intervention. Phen-DC3 stabilizes these G4 structures, leading to the inhibition of critical cellular machinery and subsequent anti-proliferative effects.[3][4] This technical guide provides a comprehensive overview of the biophysical characterization of Phen-DC3 trifluoromethanesulfonate, the stable salt form of Phen-DC3 that retains its biological activity.[5][6] It is designed to equip researchers and drug development professionals with the necessary data and methodologies to effectively utilize and study this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [6] |

| Molecular Formula | C34H26F6N6O8S2 | [6] |

| Molecular Weight | 848.73 g/mol | [6] |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO (≥ 34 mg/mL) | [6] |

| Storage | Store at -20°C | - |

Biophysical and Biochemical Activity

Phen-DC3 exhibits a strong preference for G-quadruplex structures over duplex DNA, a critical feature for its potential as a targeted therapeutic agent.[1][2] This selectivity is attributed to its crescent-shaped architecture, which allows for effective π-π stacking interactions with the planar G-quartets of the G4 structure.

Binding Affinity and Selectivity

| Target | Method | Kd / DC50 | Selectivity over Duplex DNA | Reference |

| Human Telomeric G4 (22AG) | FID | DC50 = 0.4 µM | High | [4] |

| c-kit1 G4 | - | High Affinity | High | - |

| c-myc G4 | NMR | High Affinity | High | [2] |

| CEB1 G4 | FID | DC50 = 0.4 µM | High | [4] |

| Duplex DNA | - | Low Affinity | - | [1][2] |

FID: Fluorescence Intercalator Displacement assay. DC50 is the concentration required to displace 50% of a fluorescent probe.

Helicase Inhibition

Phen-DC3 is a potent inhibitor of helicases that are known to resolve G-quadruplex structures, such as FANCJ and DinG. This inhibition is crucial for its mechanism of action, as the stabilization of G4s can impede DNA replication and repair processes.[5]

| Helicase | IC50 | Reference |

| FANCJ | 65 ± 6 nM | [5] |

| DinG | 50 ± 10 nM | [5] |

Cellular Activity

Phen-DC3 has been shown to exert its effects within cellular contexts, although its uptake and subcellular localization can be limiting factors.

Cellular Uptake and Localization

Studies have indicated that Phen-DC3 has limited ability to enter the nucleus in live cells. Instead, it has been observed to localize in the mitochondria, where it can interact with mitochondrial DNA (mtDNA) and potentially disrupt its replication by stabilizing G-quadruplex structures within the mitochondrial genome.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the biophysical characterization of Phen-DC3.

Förster Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the thermal stabilization of G-quadruplex DNA upon ligand binding.

Protocol:

-

Prepare the FRET-labeled oligonucleotide: A G4-forming oligonucleotide is dually labeled with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) at its 5' and 3' ends, respectively. In the folded G4 conformation, the fluorophore and quencher are in close proximity, resulting in low fluorescence. Upon melting, the fluorophore and quencher are separated, leading to an increase in fluorescence.

-

Reaction setup: In a 96-well PCR plate, prepare reactions containing the FRET-labeled oligonucleotide (e.g., 0.2 µM), this compound at various concentrations, and a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).

-

Thermal denaturation: Use a real-time PCR machine to monitor the fluorescence of the samples while gradually increasing the temperature from room temperature to 95°C.

-

Data analysis: The melting temperature (Tm) is determined by plotting the normalized fluorescence against temperature and fitting the data to a sigmoidal curve. The change in Tm in the presence of Phen-DC3 indicates the extent of G4 stabilization.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate the conformational changes of G-quadruplex DNA upon interaction with Phen-DC3.

Protocol:

-

Sample preparation: Prepare solutions of the G-quadruplex-forming oligonucleotide (e.g., 5 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).

-

CD titration: Acquire a baseline CD spectrum of the oligonucleotide solution. Then, incrementally add aliquots of a concentrated stock solution of this compound and record the CD spectrum after each addition.

-

Data acquisition: CD spectra are typically recorded in the range of 220-320 nm at a controlled temperature.

-

Data analysis: Changes in the CD spectrum, such as shifts in the wavelength of maximum or minimum ellipticity, can indicate conformational changes in the G4 structure induced by ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the Phen-DC3-G-quadruplex complex.

Protocol:

-

Sample preparation: Prepare a high-concentration sample of the G-quadruplex-forming oligonucleotide (e.g., 0.1-1 mM) in an appropriate NMR buffer (e.g., 25 mM potassium phosphate, 70 mM KCl, pH 7.0) in D2O or a H2O/D2O mixture.

-

NMR titration: Acquire a 1D 1H NMR spectrum of the free oligonucleotide. Subsequently, add increasing molar equivalents of this compound and record spectra at each step.

-

2D NMR experiments: For detailed structural analysis, acquire 2D NMR spectra (e.g., NOESY, TOCSY) of the complex at a 1:1 or other determined stoichiometry.

-

Data analysis: Chemical shift perturbations in the 1D spectra indicate binding. The 2D spectra are used to determine intermolecular contacts and to calculate a high-resolution 3D structure of the complex.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between Phen-DC3 and G-quadruplex DNA.

Protocol:

-

Immobilization of DNA: A biotinylated G-quadruplex-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip.

-

Binding analysis: Solutions of this compound at various concentrations are injected over the sensor surface. The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data analysis: The resulting sensorgrams are fitted to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the biophysical characterization of Phen-DC3.

Conclusion

This compound is a powerful tool for studying the structure and function of G-quadruplexes. Its high affinity and selectivity make it an invaluable molecular probe and a promising candidate for further therapeutic development. This guide provides a foundational understanding of its biophysical characteristics and the experimental approaches to study them. For researchers entering this field, the provided protocols and data serve as a starting point for their own investigations into the intricate world of G-quadruplex biology and targeting.

References

- 1. Phen‐DC3 Induces Refolding of Human Telomeric DNA into a Chair‐Type Antiparallel G‐Quadruplex through Ligand Intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. taiclone.com [taiclone.com]

The Structure-Activity Relationship of Phen-DC3 Trifluoromethanesulfonate: A Technical Guide for G-Quadruplex Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phen-DC3, a bisquinolinium compound, has emerged as a benchmark G-quadruplex (G4) ligand, exhibiting high affinity and selectivity for these non-canonical nucleic acid secondary structures.[1][2][3][4] Its trifluoromethanesulfonate salt is often utilized to improve solubility and stability while retaining the biological activity of the parent compound.[5] G-quadruplexes are four-stranded structures formed in guanine-rich sequences of DNA and RNA, and their presence in key regulatory regions of the genome, such as telomeres and oncogene promoters, has implicated them in critical cellular processes and positioned them as attractive therapeutic targets in oncology and other diseases.[6][7][8]

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Phen-DC3, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Structure and Binding Mode

Phen-DC3 possesses a characteristic U-shaped or crescent-like architecture, which is crucial for its interaction with G-quadruplexes.[1][4] This conformation allows for extensive π-π stacking interactions with the terminal G-quartets of the G4 structure.[4] The molecule consists of a central 1,10-phenanthroline core linked to two quinoline moieties through dicarboxamide linkers.[2][3] This structural arrangement prevents intercalation into duplex DNA, contributing to its high selectivity for G4 structures.[4][9]

Recent high-resolution NMR studies have revealed that Phen-DC3 can induce a conformational change in human telomeric DNA, causing it to refold from a hybrid-1 to an antiparallel chair-type G-quadruplex structure.[1][10][11] In this complex, the Phen-DC3 ligand intercalates between a two-quartet unit and a pseudo-quartet.[1][10] This intercalative binding mode is a significant finding, as most G4 ligands are known to bind via external stacking.[1] The interaction is further stabilized by the ejection of a potassium ion from the central channel of the G-quadruplex.[1][10]

Structure-Activity Relationship and Quantitative Data

The SAR of Phen-DC3 and its analogs is centered on modifications of the core structure and the side chains. While extensive SAR studies on a wide range of Phen-DC3 derivatives are not publicly available in a consolidated format, the existing data for Phen-DC3 itself highlights its potent G4-stabilizing and biological activities.

| Parameter | Value | Target/Assay | Reference |

| IC50 | 65 ± 6 nM | FANCJ helicase (G4 substrate) | [5] |

| IC50 | 50 ± 10 nM | DinG helicase (G4 substrate) | [5] |

| DC50 | 0.4 - 0.5 µM | Thiazole Orange displacement from CEB1 G4 | [2] |

Note: IC50 (half-maximal inhibitory concentration) values indicate the concentration of Phen-DC3 required to inhibit the activity of the respective helicases by 50%. DC50 (half-maximal displacement concentration) represents the concentration needed to displace 50% of the fluorescent probe from the G-quadruplex.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the activity of Phen-DC3.

Taq Polymerase Stop Assay

This assay is used to determine the ability of a ligand to stabilize G-quadruplex structures and thereby impede the progression of DNA polymerase.[4][12]

Methodology:

-

Template-Primer Annealing: A DNA template containing a G4-forming sequence is annealed to a fluorescently labeled primer.

-

Ligand Incubation: The annealed template-primer is incubated with varying concentrations of Phen-DC3 (e.g., 0.008 to 5 µM) in a buffer containing a cation that supports G4 formation (e.g., 50 mM KCl).[12] A control reaction with DMSO (the solvent for Phen-DC3) is also prepared.[12]

-

Polymerase Reaction: Taq DNA polymerase and dNTPs are added to the mixture, and the reaction is incubated at a suitable temperature (e.g., 50°C) for a specific duration (e.g., 30 minutes).[12]

-

Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).[12] The gel is visualized using a fluorescence scanner. The stabilization of the G-quadruplex by Phen-DC3 results in a truncated product (a "stop" product) at the position of the G4 structure, with a corresponding decrease in the full-length product.[4]

Fluorescence Resonance Energy Transfer (FRET) Assay

FRET assays are employed to measure the thermal stabilization of G-quadruplex DNA upon ligand binding.

Methodology:

-

Oligonucleotide Design: A G4-forming oligonucleotide is labeled with a FRET pair (a donor and an acceptor fluorophore) at its termini. In the folded G4 conformation, the fluorophores are in close proximity, allowing for FRET.

-

Melting Experiment: The labeled oligonucleotide is incubated with and without Phen-DC3 in a suitable buffer. The fluorescence is monitored as the temperature is gradually increased.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G4 structures are unfolded, is determined for both the ligand-bound and unbound DNA. The difference in melting temperature (ΔTm) indicates the extent of G4 stabilization by the ligand. A higher ΔTm value signifies greater stabilization.[13]

Cell Viability Assay

These assays are used to assess the cytotoxic effects of Phen-DC3 on cancer cell lines.

Methodology (Resazurin-based assay):

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of Phen-DC3 for a specific duration (e.g., 48 hours).[14][15]

-

Resazurin Addition: Resazurin solution is added to each well and incubated for a period that allows for its conversion to the fluorescent resorufin by metabolically active cells.

-

Fluorescence Measurement: The fluorescence is measured using a plate reader. The fluorescence intensity is proportional to the number of viable cells.

-

Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental procedures can significantly aid in their understanding.

Caption: Phen-DC3 binds to G-rich telomeric DNA, stabilizing a G-quadruplex structure that inhibits telomerase binding and subsequent elongation.

Caption: Workflow of the Taq polymerase stop assay to evaluate G-quadruplex stabilization by Phen-DC3.

Conclusion

Phen-DC3 trifluoromethanesulfonate stands out as a potent and selective G-quadruplex ligand with significant potential in chemical biology and drug discovery. Its unique U-shaped structure and intercalative binding mode provide a strong foundation for its high affinity and selectivity. The quantitative data on its biological activity, coupled with detailed experimental protocols, offer a robust framework for researchers to build upon. The continued exploration of the structure-activity relationships of Phen-DC3 and its derivatives will undoubtedly pave the way for the development of next-generation G4-targeting therapeutics.

References

- 1. Phen‐DC3 Induces Refolding of Human Telomeric DNA into a Chair‐Type Antiparallel G‐Quadruplex through Ligand Intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unravelling the cellular emission fingerprint of the benchmark G-quadruplex-interactive compound Phen-DC 3 - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC05483F [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. G-quadruplexes and G-quadruplex ligands: targets and tools in antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Phen-DC3 Induces Refolding of Human Telomeric DNA into a Chair-Type Antiparallel G-Quadruplex through Ligand Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phen-dc-3-induces-refolding-of-human-telomeric-dna-into-a-chair-type-antiparallel-g-quadruplex-through-ligand-intercalation - Ask this paper | Bohrium [bohrium.com]

- 12. rsc.org [rsc.org]

- 13. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05816A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - PMC [pmc.ncbi.nlm.nih.gov]

Phen-DC3 Trifluoromethanesulfonate vs. Phen-DC3 Free Base: A Technical Guide to Stability and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phen-DC3 has emerged as a potent and selective G-quadruplex (G4) stabilizing ligand, showing significant promise in anticancer research. This technical guide provides an in-depth analysis of the comparative stability of Phen-DC3 trifluoromethanesulfonate and its free base form. While quantitative degradation kinetics are not publicly available, this document synthesizes the current understanding of their relative stability and outlines standard methodologies for assessing small molecule stability. Furthermore, it delves into the well-documented biological impact of Phen-DC3, offering detailed diagrams of the signaling pathways it modulates, particularly in the context of oncogene regulation and DNA damage response.

Comparative Stability: Trifluoromethanesulfonate Salt vs. Free Base

While specific quantitative data from head-to-head stability studies of this compound and Phen-DC3 free base are not extensively published, the available scientific literature and supplier information consistently indicate that the trifluoromethanesulfonate salt is the more stable form . The free base of Phen-DC3 is often described as being prone to instability[1].

The enhanced stability of the salt form can be attributed to the protonation of the basic nitrogen atoms in the Phen-DC3 structure by trifluoromethanesulfonic acid. This salt formation prevents potential degradation pathways that the free base might be susceptible to, such as oxidation or other reactions involving the lone pair of electrons on the nitrogen atoms. For research and development purposes, the use of the trifluoromethanesulfonate salt is advisable to ensure consistency and reliability of experimental results.

General Experimental Protocol for Comparative Stability Assessment

To quantitatively assess the stability of this compound versus its free base, a forced degradation study followed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method would be employed. The following protocol outlines a general approach based on established pharmaceutical stability testing guidelines.[2][3][4][5][6][7][8]

Objective: To determine the degradation profile of this compound and Phen-DC3 free base under various stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of both this compound and Phen-DC3 free base in a suitable solvent, such as DMSO, at a known concentration.

-

Forced Degradation Conditions: Expose the stock solutions to a range of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80°C for 48 hours.

-

Photostability: Exposure to UV light (254 nm) and fluorescent light for a defined period.

-

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV-Vis detector set at the λmax of Phen-DC3.

-

Procedure: Inject samples of the stressed solutions and a non-stressed control at various time points.

-

-

Data Analysis:

-

Quantify the remaining parent compound and any degradation products by measuring the peak areas in the chromatograms.

-

Calculate the percentage of degradation for each compound under each stress condition.

-

Table 1: Illustrative Data Structure for Comparative Stability Analysis

| Stress Condition | Time (hours) | Phen-DC3 Free Base (% Degradation) | This compound (% Degradation) | Number of Degradants |

| 0.1 M HCl, 60°C | 24 | |||

| 0.1 M NaOH, 60°C | 24 | |||

| 3% H₂O₂, RT | 24 | |||

| 80°C | 48 | |||

| Photostability (UV) | 8 |

Biological Activity and Signaling Pathways

Phen-DC3 exerts its biological effects primarily by binding to and stabilizing G-quadruplex structures in the DNA and RNA of cancer cells. This stabilization can interfere with key cellular processes such as transcription and replication, ultimately leading to cell cycle arrest and apoptosis.

Downregulation of c-MYC and BCL2 Expression

Phen-DC3 has been shown to target the G-quadruplexes present in the promoter regions of the c-MYC and BCL2 oncogenes. By stabilizing these structures, Phen-DC3 acts as a transcriptional repressor, leading to a decrease in the expression of c-MYC and BCL2 proteins.[9][10][11][12][13] The downregulation of these key pro-survival and proliferation factors contributes to the anticancer activity of Phen-DC3.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. kinampark.com [kinampark.com]

- 7. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Co-Operativity between MYC and BCL-2 Pro-Survival Proteins in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of three cancer "master genes" p53, bcl2 and c-myc on the apoptotic process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Expression of the apoptosis-suppressing protein bcl-2, in neuroblastoma is associated with unfavorable histology and N-myc amplification - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethanesulfonate Salt of Phen-DC3: A Technical Guide to Its Role and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phen-DC3, a potent and selective G-quadruplex (G4) binding ligand, has emerged as a critical tool in the study of G4 biology and as a potential therapeutic agent. Its ability to stabilize G4 structures, which are implicated in the regulation of oncogene expression and telomere maintenance, makes it a subject of intense research. The compound is most commonly utilized as its trifluoromethanesulfonate (triflate) salt. This technical guide provides an in-depth analysis of the pivotal role of the trifluoromethanesulfonate counter-ion in defining the physicochemical and biological properties of Phen-DC3. We will delve into the rationale for its use, present available quantitative data, and provide detailed experimental protocols for its synthesis and characterization.

The Role of the Trifluoromethanesulfonate Counter-ion

The selection of a suitable salt form is a critical step in drug development, profoundly influencing a compound's stability, solubility, and bioavailability. In the case of Phen-DC3, the trifluoromethanesulfonate salt is favored primarily for its contribution to the overall stability of the molecule. The free form of Phen-DC3 is known to be prone to instability[1].

The trifluoromethanesulfonate anion (CF₃SO₃⁻), often abbreviated as triflate (TfO⁻), is the conjugate base of trifluoromethanesulfonic acid, a superacid. This inherent stability means that the triflate anion is a very weak base and a poor nucleophile, rendering it a non-reactive counter-ion. This property is crucial as it prevents the counter-ion from interfering with the biological activity of the cationic Phen-DC3 molecule.

Furthermore, the use of methyl trifluoromethanesulfonate as a methylating agent in the final step of Phen-DC3 synthesis provides a direct and efficient route to obtaining the desired triflate salt[2]. This synthetic convenience, coupled with the enhanced stability of the resulting salt, underscores the rationale for its widespread use. While other salt forms, such as the iodide salt, have been used in some studies, the triflate salt is generally preferred for its superior handling and storage properties[2].

Physicochemical and Biological Data

The trifluoromethanesulfonate salt of Phen-DC3 exhibits properties that are essential for its function as a research tool and potential therapeutic.

Solubility

The solubility of a compound is a critical determinant of its utility in biological assays and its potential for formulation. The trifluoromethanesulfonate salt of Phen-DC3 demonstrates good solubility in common organic solvents used for in vitro studies.

| Solvent | Solubility | Molar Concentration |

| Dimethyl Sulfoxide (DMSO) | ≥ 34 mg/mL | ~40.06 mM |

Table 1: Solubility of Phen-DC3 Trifluoromethanesulfonate.[3]

It is important to note that while one source indicates a solubility of ≥ 34 mg/mL in DMSO[3], another suggests that the free base form has a similar solubility of ≥ 34 mg/mL in DMSO[1]. This suggests that the triflate salt maintains good solubility in this key solvent. A qualitative report mentions that Phen-DC3 has a slightly higher solubility in buffered solutions compared to a related compound, Phen-DC6[4].

Biological Activity

The trifluoromethanesulfonate salt of Phen-DC3 is a potent inhibitor of helicases that are involved in unwinding G-quadruplex structures. This activity is a direct measure of its ability to stabilize G4 DNA. The reported IC50 values highlight its sub-micromolar potency.

| Target Helicase | Substrate | IC50 (nM) |

| FANCJ | G4 | 65 ± 6 |

| DinG | G4 | 50 ± 10 |

Table 2: In vitro inhibitory activity of this compound.[1]

It is crucial to note that the trifluoromethanesulfonate salt is reported to retain the same biological activity as the free form of the compound, with the added benefit of improved stability[1].

Experimental Protocols

Synthesis of this compound

General Reaction Scheme:

Caption: General synthesis route to this compound.

Note: Methyl trifluoromethanesulfonate is a strong alkylating agent and should be handled with extreme caution in a fume hood using appropriate personal protective equipment.

Characterization of Phen-DC3 and its Interaction with G-Quadruplexes

A suite of biophysical techniques is employed to characterize Phen-DC3 and its interaction with G-quadruplex DNA.

1. Förster Resonance Energy Transfer (FRET) Melting Assay

This high-throughput assay is used to assess the ability of a ligand to stabilize a G-quadruplex structure. It measures the change in the melting temperature (ΔTm) of a fluorescently labeled G4-forming oligonucleotide upon ligand binding.

Detailed Protocol:

-

Oligonucleotide Preparation: A G4-forming oligonucleotide is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its 5' and 3' ends, respectively. The oligonucleotide is diluted to a final concentration of 0.2 µM in a buffer solution (e.g., 10 mM lithium cacodylate, pH 7.2, with 10 mM KCl and 90 mM LiCl).

-

Annealing: The oligonucleotide solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature to ensure proper folding into the G-quadruplex structure.

-

Ligand Preparation: A stock solution of this compound is prepared in DMSO. This is then diluted to the desired final concentration (e.g., 1 µM) in the assay buffer.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the annealed, fluorescently labeled oligonucleotide and the Phen-DC3 solution. Control wells contain the oligonucleotide with buffer and DMSO without the ligand.

-

Melting Curve Acquisition: The plate is placed in a real-time PCR machine. The fluorescence of the donor dye is monitored as the temperature is gradually increased from 25°C to 95°C in increments of 1°C per minute.

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplex structures are unfolded, which corresponds to the inflection point of the fluorescence versus temperature curve. The ΔTm is calculated by subtracting the Tm of the control (oligonucleotide alone) from the Tm of the sample with Phen-DC3.

References

An In-depth Technical Guide to Phen-DC3 Trifluoromethanesulfonate (CAS: 929895-45-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phen-DC3 Trifluoromethanesulfonate is a potent and specific G-quadruplex (G4) ligand that has garnered significant interest in the fields of cancer biology and drug development. G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are implicated in the regulation of key cellular processes, including telomere maintenance, gene expression, and DNA replication. By selectively binding to and stabilizing these G4 structures, Phen-DC3 offers a powerful tool to probe their biological functions and presents a promising avenue for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, detailed experimental protocols for its study, and a summary of key quantitative data.

Chemical Properties

Phen-DC3 is a bisquinolinium compound. The trifluoromethanesulfonate salt form is often used due to its stability and solubility in aqueous solutions.[1]

| Property | Value | Reference |

| CAS Number | 929895-45-4 | [2] |

| Molecular Formula | C36H26F6N6O8S2 | [2] |

| Molecular Weight | 848.75 g/mol | [2] |

| Appearance | White to light yellow solid | [3] |

| Solubility | Soluble in DMSO | [2] |

| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [4] |

Mechanism of Action

The primary mechanism of action of Phen-DC3 is its high-affinity binding to and stabilization of G-quadruplex structures. This interaction has several downstream biological consequences:

-

Inhibition of Helicase Activity: Phen-DC3 has been shown to inhibit the activity of certain helicases, such as FANCJ and DinG, which are responsible for unwinding G4 structures. This inhibition can lead to the persistence of G4s, thereby impeding DNA replication and repair processes.[1][5]

-

Telomerase Inhibition: By stabilizing the G4 structure in telomeric DNA, Phen-DC3 can interfere with the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells. This leads to telomere shortening and can induce cellular senescence or apoptosis.[6]

-

Modulation of Gene Expression: G4 structures are prevalent in the promoter regions of many oncogenes, including c-myc. Stabilization of these G4s by Phen-DC3 can repress the transcription of these genes, leading to anti-proliferative effects.[7][8]

-

Induction of DNA Damage and Replication Stress: The stabilization of G4 structures can stall replication forks, leading to DNA damage and the activation of DNA damage response pathways. This can selectively kill cancer cells, which are often more reliant on unimpeded DNA replication.[9]

Signaling Pathway of Phen-DC3 Action

References

- 1. researchgate.net [researchgate.net]

- 2. p-care.eu [p-care.eu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What stoichiometries determined by mass spectrometry reveal about the ligand binding mode to G-quadruplex nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solution structure of a G-quadruplex bound to the bisquinolinium compound Phen-DC(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Phen-DC3 Trifluoromethanesulfonate: A Technical Guide to its Molecular Properties, Mechanism of Action, and Experimental applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phen-DC3 trifluoromethanesulfonate is a prominent G-quadruplex (G4) ligand, recognized for its high affinity and specificity for these non-canonical DNA and RNA secondary structures. G-quadruplexes are implicated in a variety of crucial cellular processes, including the regulation of gene expression, telomere maintenance, and DNA replication. Consequently, ligands that selectively target and stabilize G4 structures, such as Phen-DC3, have emerged as valuable tools for investigating the biological roles of G-quadruplexes and as potential therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, its mechanism of action, and detailed protocols for its application in key experimental assays.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing essential information for its use in a research setting.

| Property | Value | Reference(s) |

| Molecular Formula | C36H26F6N6O8S2 | |

| Molecular Weight | 848.75 g/mol | |

| Appearance | White to light yellow solid | |

| CAS Number | 929895-45-4 | |

| Solubility | Soluble in DMSO (≥ 34 mg/mL) |

Mechanism of Action

Phen-DC3 exerts its biological effects primarily through two interconnected mechanisms: the stabilization of G-quadruplex structures and the inhibition of helicase enzymes that resolve these structures.

G-Quadruplex Stabilization:

Phen-DC3 is a U-shaped molecule that binds with high affinity to G-quadruplexes, showing a strong preference for these structures over duplex and single-stranded DNA. The binding of Phen-DC3 can induce conformational changes in G-quadruplexes. For instance, it has been shown to cause the human telomeric DNA sequence to refold from a hybrid-1 to an antiparallel chair-type G-quadruplex structure. This interaction involves the intercalation of the ligand into the G-quadruplex, leading to its stabilization. This stabilization can interfere with processes that require the unwinding of G-quadruplexes, such as DNA replication and transcription of certain oncogenes like c-Myc.

Helicase Inhibition:

A direct consequence of G-quadruplex stabilization by Phen-DC3 is the inhibition of helicases that are specialized in unwinding these structures. Specifically, Phen-DC3 has been demonstrated to inhibit the activity of FANCJ and DinG helicases with IC50 values in the nanomolar range. By locking the G-quadruplex in a stable conformation, Phen-DC3 prevents these helicases from resolving these structures, which can lead to replication fork stalling and DNA damage.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Circular Dichroism (CD) Spectroscopy for G-Quadruplex Folding and Stabilization

Circular dichroism is a powerful technique to study the conformation of G-quadruplexes and the stabilizing effect of ligands like Phen-DC3. The characteristic CD spectra of different G-quadruplex topologies allow for the monitoring of folding and ligand-induced conformational changes.

Methodology:

-

Oligonucleotide Preparation: Dissolve the G-quadruplex-forming oligonucleotide in a buffer solution, typically containing potassium or sodium ions to facilitate G-quadruplex formation (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).

-

Annealing: To ensure proper folding, heat the oligonucleotide solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

-

Phen-DC3 Addition: Prepare a stock solution of this compound in DMSO. Add the desired concentration of Phen-DC3 to the annealed oligonucleotide solution. A typical final concentration for Phen-DC3 is in the low micromolar range.

-

CD Spectra Acquisition:

-

Record CD spectra from 320 nm to 220 nm at a controlled temperature (e.g., 25°C).

-

Use a quartz cuvette with a 1 cm path length.

-

Collect spectra for the oligonucleotide alone and in the presence of Phen-DC3.

-

-

Data Analysis: An increase in the characteristic G-quadruplex CD signal (e.g., a positive peak around 260 nm for parallel G-quadruplexes or 295 nm for antiparallel G-quadruplexes) upon addition of Phen-DC3 indicates stabilization of the structure.

Fluorescence Resonance Energy Transfer (FRET)-Based G-Quadruplex Melting Assay

FRET is a sensitive method to quantify the thermal stability of G-quadruplexes and the stabilizing effect of ligands. A G-quadruplex-forming oligonucleotide is labeled with a donor fluorophore at one end and an acceptor (quencher) at the other. In the folded state, the donor and acceptor are in close proximity, resulting in low fluorescence. Upon melting, the fluorophores move apart, leading to an increase in fluorescence.

Methodology:

-

Probe Preparation: Utilize a G-quadruplex-forming oligonucleotide dual-labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the acceptor).

-

**Reaction

Phen-DC3 Trifluoromethanesulfonate: A Technical Guide to Solubility and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Phen-DC3 trifluoromethanesulfonate, a potent G-quadruplex (G4) stabilizing ligand. The information compiled herein is intended to assist researchers in the effective preparation and use of this compound in a laboratory setting. This document outlines its solubility in dimethyl sulfoxide (DMSO) and discusses its behavior in aqueous buffers, supported by available data and experimental observations from scientific literature.

Core Focus: Solubility Profile

This compound is a key small molecule utilized in the study of G-quadruplex biology, particularly in the context of cancer research and genomic stability. Its efficacy in cellular and biochemical assays is critically dependent on proper solubilization.

Solubility in DMSO

This compound exhibits high solubility in dimethyl sulfoxide (DMSO). Multiple suppliers report a solubility of ≥ 34 mg/mL (≥ 40.06 mM) .[1][2][3][4][5] One source indicates a solubility of up to 100 mg/mL (117.82 mM) in fresh, anhydrous DMSO, highlighting the importance of using non-hygroscopic solvent for achieving maximal solubility.[2] It is recommended to use newly opened DMSO to avoid the significant impact of moisture absorption on the solubility of the product.[3]

Solubility in Aqueous Buffers

Despite its low aqueous solubility, Phen-DC3 has been noted to have a "slightly higher solubility in buffered solutions" compared to some other G-quadruplex ligands, which is advantageous for its use in culture media. While direct solubility values are not provided, its successful application in cell-based assays at concentrations such as 10 μM in liquid SC medium suggests that it is sufficiently soluble for such experimental purposes once diluted from a concentrated DMSO stock.[1][4][6] For in vivo or other applications requiring a suspension, a protocol for preparing a 5 mg/mL homogeneous suspension in a CMC-Na solution has been described.[7][8]

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of this compound.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | ≥ 34 | ≥ 40.06 | Commonly reported solubility.[1][2][3][4][5] |

| Fresh DMSO | 100 | 117.82 | Moisture-absorbing DMSO can reduce solubility.[2] |

| Water | Insoluble | - | [2] |

| Aqueous Buffers | Data not available | - | Qualitative reports suggest limited but sufficient solubility for cell culture applications when diluted from DMSO stock. |

Experimental Protocols

While specific protocols for determining the solubility of this compound are not detailed in the reviewed literature, a general methodology for preparing stock solutions and its application in a cellular context can be inferred.

Preparation of Stock Solutions

To prepare a stock solution, researchers should use fresh, anhydrous DMSO. For example, to prepare a 10 mM stock solution, 8.49 mg of this compound (MW: 848.75 g/mol ) would be dissolved in 1 mL of DMSO. To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath for a short period can be employed.[4] Once prepared, it is advisable to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][4][6]

Use in Cell Culture

For cell-based experiments, a concentrated DMSO stock solution is diluted into the aqueous cell culture medium to the desired final concentration. For instance, to achieve a 10 μM final concentration in 10 mL of medium, 10 μL of a 10 mM DMSO stock solution would be added. It is crucial to ensure rapid and thorough mixing to prevent precipitation of the compound.

Mechanism of Action: G-Quadruplex Stabilization and Helicase Inhibition

Phen-DC3 is a specific ligand for G-quadruplex structures, which are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. By binding to and stabilizing these G4 structures, Phen-DC3 can modulate various cellular processes. A key mechanism of its action is the inhibition of helicases that are responsible for unwinding G4 structures, such as FANCJ and DinG.[1][2][3][4] The inhibition of these helicases by Phen-DC3 can lead to stalled replication forks, DNA damage, and genomic instability, particularly in cells with deficiencies in DNA repair pathways.[4][9]

References

- 1. glpbio.com [glpbio.com]

- 2. taiclone.com [taiclone.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Stabilization of G-quadruplex DNA structures in Schizosaccharomyces pombe causes single-strand DNA lesions and impedes DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the mechanism of a G-quadruplex-unwinding DEAH-box helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound产品说明书 [selleck.cn]

- 8. selleck.co.jp [selleck.co.jp]

- 9. Specialization among iron-sulfur cluster helicases to resolve G-quadruplex DNA structures that threaten genomic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Quadruplex: A Technical Guide to the Photophysical Properties of Phen-DC3 Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Phen-DC3 trifluoromethanesulfonate stands as a cornerstone ligand in the study of G-quadruplexes (G4s), non-canonical secondary structures of nucleic acids implicated in critical cellular processes and the pathology of diseases such as cancer. Its high affinity and selectivity for G4s over duplex DNA have established it as a benchmark compound for validating new G4-interactive agents and as a tool to probe G4 biology.[1][2] This technical guide provides an in-depth exploration of the photophysical properties of Phen-DC3, detailing the experimental protocols used for its characterization and its mechanism of action.

Core Photophysical Characteristics

Phen-DC3 is a bisquinolinium compound that exhibits significant changes in its photophysical properties upon binding to G-quadruplex structures.[3] A key feature of Phen-DC3 is its "light-switch" property, where its fluorescence emission is substantially enhanced upon interaction with G4s.[4] This characteristic makes it a valuable tool for detecting and studying G4 structures in various environments, including within cancer cells.[4]

Absorption and Emission Spectra

The interaction of Phen-DC3 with G-quadruplexes can be readily observed through changes in its UV-Vis absorption and fluorescence emission spectra. In aqueous solution, Phen-DC3 displays a characteristic absorption spectrum.[5] Upon binding to G4 structures, such as the human telomeric sequence (Tel-22) or the c-MYC promoter G4, notable changes in the absorption spectrum occur.[5] The fluorescence of Phen-DC3 is significantly quenched in aqueous solution but experiences a pronounced enhancement upon binding to G4s.[5] This "light-up" response is a hallmark of its interaction and is crucial for its application as a G4 probe.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield and lifetime of Phen-DC3 are highly sensitive to its local environment and binding state. These parameters provide quantitative measures of the efficiency of the fluorescence process and the duration the molecule remains in its excited state, respectively. The binding of Phen-DC3 to G-quadruplexes leads to a significant increase in both its fluorescence quantum yield and lifetime, which can be leveraged to study the specifics of G4-ligand interactions in detail.

Quantitative Photophysical Data

The following table summarizes the key quantitative photophysical data for this compound in its free and G4-bound states.

| Property | Condition | Value | Reference |

| Absorption Maximum (λmax) | In pure water (5.0 μM) | ~350 nm, ~405 nm | [5] |

| In the presence of Tel-22 (5.0 μM) | Shift and change in intensity observed | [5] | |

| Emission Maximum (λem) | Excitation at 350 nm | Varies with G4 structure | [5] |

| Fluorescence Intensity | In the presence of various DNA and RNA G4s | Significant enhancement upon binding | [5] |

Mechanism of Action: G-Quadruplex Stabilization and Cellular Consequences

Phen-DC3 exerts its biological effects primarily through its high-affinity binding to and stabilization of G-quadruplex structures.[6] These structures are prevalent in telomeric regions and the promoter regions of oncogenes like c-MYC.[6][7] By stabilizing these G4s, Phen-DC3 can interfere with key cellular processes. For instance, it can inhibit the activity of helicases such as FANCJ and DinG, which are responsible for resolving G4 structures to allow for DNA replication and repair.[8][9] The stabilization of G4s in promoter regions can also lead to the downregulation of oncogene expression.[7] This disruption of DNA metabolism and gene expression can ultimately trigger DNA damage responses and induce cell death, making Phen-DC3 a compound of significant interest in anticancer drug development.[10]

References

- 1. Improved Synthesis of Guanine Quadruplex Ligand Phen-DC3 - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. researchgate.net [researchgate.net]

- 3. Solution structure of a G-quadruplex bound to the bisquinolinium compound Phen-DC(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unravelling the cellular emission fingerprint of the benchmark G-quadruplex-interactive compound Phen-DC3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Nordic Biosite [nordicbiosite.com]

- 10. researchgate.net [researchgate.net]

The Differential Interaction of Phen-DC3 with Parallel vs. Antiparallel G-Quadruplexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phen-DC3 trifluoromethanesulfonate is a well-established G-quadruplex (G4) binding ligand, recognized for its high affinity and selectivity for these non-canonical DNA structures over duplex DNA. This technical guide provides an in-depth analysis of the differential interaction of Phen-DC3 with G4s of parallel and antiparallel topologies. While exhibiting broad stabilizing effects across various G4 structures, high-resolution structural studies reveal distinct binding modes: end-stacking on parallel G4s and intercalation within antiparallel structures. This topological preference has significant implications for its mechanism of action, including the induction of DNA replication stress and the potential for targeted therapeutic strategies. This document summarizes key quantitative data, details common experimental protocols for studying these interactions, and visualizes the underlying molecular and cellular processes.

Introduction to Phen-DC3 and G-Quadruplexes

G-quadruplexes (G4s) are four-stranded secondary structures formed in guanine-rich nucleic acid sequences. They are characterized by stacked G-tetrads, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds and stabilized by a central cation. G4 structures are highly polymorphic, adopting various topologies, broadly classified as parallel, antiparallel, and hybrid, based on the orientation of the G-tracts. These structures are prevalent in key genomic regions, such as telomeres and oncogene promoters (e.g., c-myc), and are implicated in the regulation of replication, transcription, and translation.

Phen-DC3 is a potent bisquinolinium compound that has been extensively studied as a G4-stabilizing ligand[1]. Its planar aromatic surface allows for effective interaction with the G-tetrads, leading to high-affinity binding and stabilization of the G4 structure[2][3]. This stabilization can impede the cellular machinery that needs to resolve these structures, such as DNA polymerases and helicases, making Phen-DC3 a valuable tool for probing G4 biology and a lead compound for anticancer drug development[4][5].

Quantitative Analysis of Phen-DC3 Interaction with G4 Topologies